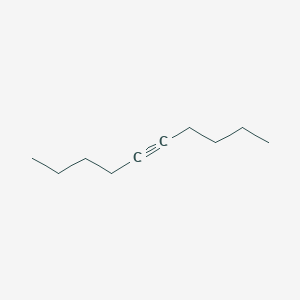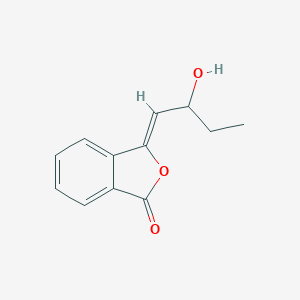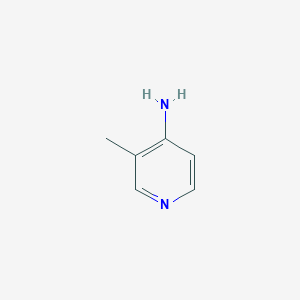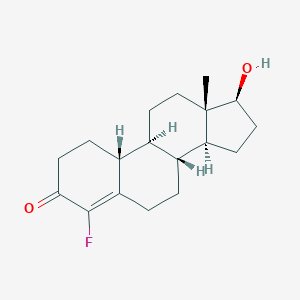
4-Fluoro-19-nortestosterone
Vue d'ensemble
Description
4-Fluoro-19-nortestosterone is a ketosteroid fluoro derivative used in biological studies. It acts as a testosterone reductase inhibitor and as neoplasm inhibitors in prostate cancer . Its molecular formula is C18H25FO2 .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using 19F NMR methodology. This method utilizes the substantial resolution and sensitivity of 19F to obtain a large number of NMR parameters, enabling structure determination of fluorinated compounds . The molecular weight of this compound is 292.4 g/mol.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of modified steroid hormones like 4-Fluoro-19-nortestosterone involves regiospecific syntheses techniques. Dehydrogenation and axial electrophilic fluorination are crucial processes in creating variants such as 4-fluoro-17β-oestradiol. These methods provide insights into the chemical modifications and properties of steroid hormones (Neeman, Osawa, & Mukai, 1972).
Application in Biological Studies
- Studies on the effects of steroids like 19-nortestosterone on sexual behavior in rats have been conducted. These studies provide insights into the behavioral impact of such steroids, contributing to our understanding of hormonal influence on behavior (Yahr & Gerling, 1978).
Metabolic and Pharmacological Research
- Research into the metabolic pathways of 19-nortestosterone and its derivatives in human subjects has been conducted. This includes studies on how it is transformed in the body and its potential therapeutic applications, for instance in breast cancer treatment (Engel, Alexander, & Wheeler, 1958).
Analytical Chemistry and Residue Analysis
- Development of analytical methods, such as time-resolved fluoroimmunoassay, has been crucial in determining 19-nortestosterone residues in various tissues. This research is significant for residue analysis in fields like aquaculture (Li, Huo, Chu, & Xu, 2007).
Implications in Endocrinology and Reproductive Health
- Clinical trials have been conducted using derivatives of 19-nortestosterone for male fertility regulation. Understanding the hormonal effects on fertility contributes to the development of contraceptives and fertility treatments (Knuth, Behre, Belkien, Bents, & Nieschlag, 1985).
Orientations Futures
Future research could focus on the development of sensitive detection methods for 19-nortestosterone and its derivatives in various samples, such as animal urine . Additionally, the development of new therapeutic agents for the treatment of hormone-mediated illnesses could be a promising direction .
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4-fluoro-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h10-12,14,16,21H,2-9H2,1H3/t10-,11-,12-,14+,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUHHFFZDPMQQM-YGRHGMIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@H]34)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940296 | |
| Record name | 4-Fluoro-17-hydroxyestr-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1881-31-8 | |
| Record name | 4-Fluoro-19-nortestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001881318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-17-hydroxyestr-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-fluoro-19-nortestosterone interact with the active site of Δ5‐3‐ketosteroid isomerase?
A: The research demonstrates that this compound, acting as a competitive inhibitor, binds to the active site of the Y140 KSI mutant. This mutant retains Tyrosine-14 (Tyr-14) as the sole tyrosine residue, crucial for catalytic activity. Upon binding, significant shifts in the vinyl and carbonyl stretching frequencies of this compound are observed in the UV resonance Raman (UVRR) spectra. Specifically, the vinyl and carbonyl stretching frequencies decrease by 18 cm−1 and 27 cm−1, respectively, compared to their values in solution. These spectral changes, absent when bound to the inactive Y14F mutant, are attributed to the polarization of the enone moiety of this compound. This polarization arises from the proximity of the negatively charged Aspartate-38 (Asp-38) residue to the vinyl group and the hydrogen bond between Tyr-14 and the 3-carbonyl oxygen of the inhibitor [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




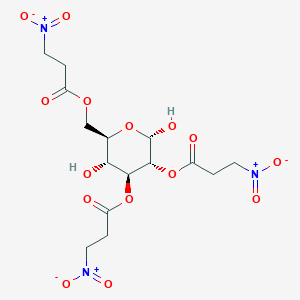
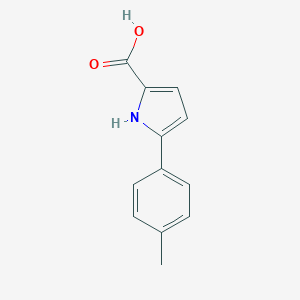


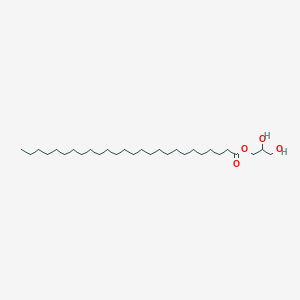

![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)
